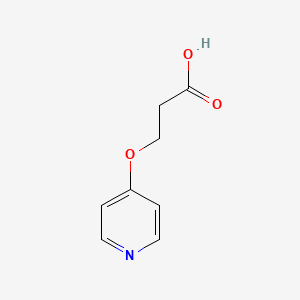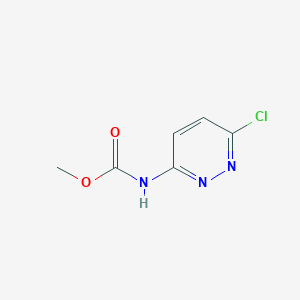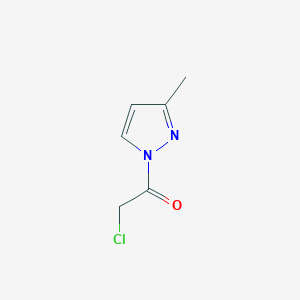
3,5'-Bis(trifluoromethyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine is a fluorinated bipyridine derivative known for its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific fields, including organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It enhances the reactivity and selectivity of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine involves its interaction with molecular targets through coordination with metal ions. The trifluoromethyl groups enhance its electron-withdrawing properties, facilitating the formation of stable complexes. These complexes can participate in various catalytic cycles, influencing reaction pathways and product formation.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: Known for their use in organic synthesis and catalysis.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized in hydrogen-bonding catalysis.
3,5-Bis(trifluoromethyl)aniline: Employed in the synthesis of various organic compounds.
Uniqueness
3,5’-Bis(trifluoromethyl)-2,2’-bipyridine stands out due to its bipyridine core, which provides additional coordination sites compared to other trifluoromethyl-substituted compounds. This unique structure enhances its versatility and effectiveness in catalysis and material science applications.
Propiedades
Fórmula molecular |
C12H6F6N2 |
|---|---|
Peso molecular |
292.18 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-9(20-6-7)10-8(12(16,17)18)2-1-5-19-10/h1-6H |
Clave InChI |
IDCQTDRKVBGIJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=NC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
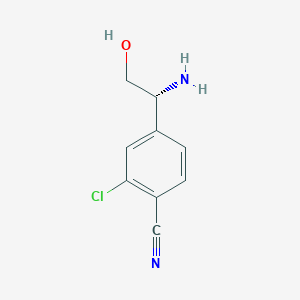
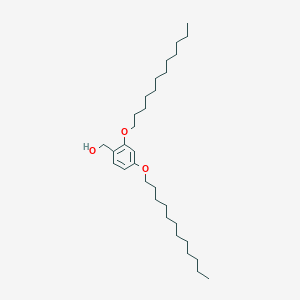
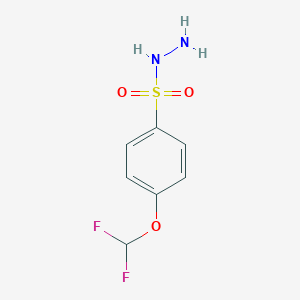
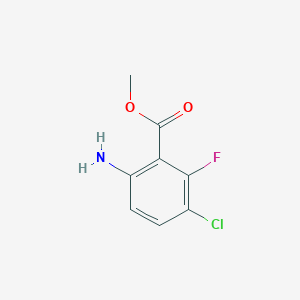
![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
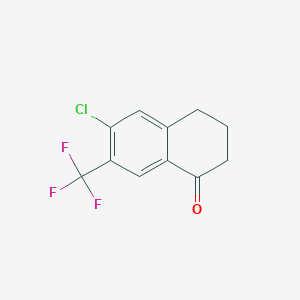
![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)


